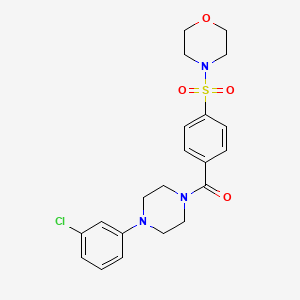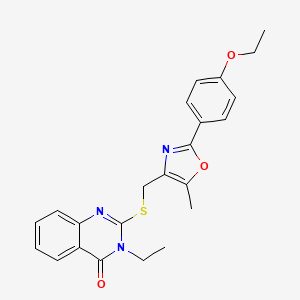
(4-(3-Chlorophenyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "(4-(3-Chlorophenyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone" often involves substitution reactions and condensation processes. For instance, a related compound was synthesized by the substitution reaction of a phenyl(piperidin-4-yl)methanone oxime with a dichloro-benzenesulfonylchloride, followed by characterization through various spectroscopic techniques (Karthik et al., 2021). The synthesis process typically requires precise control of reaction conditions to achieve the desired product.
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals intricate details about their geometry and conformation. For example, single crystal X-ray diffraction studies have confirmed the structure of closely related compounds, showing that certain rings within these molecules adopt specific conformations that are crucial for their stability and reactivity (Prasad et al., 2018). The molecular structure is often stabilized by inter and intra-molecular hydrogen bonds, as well as other non-covalent interactions.
Chemical Reactions and Properties
Chemical reactions involving similar compounds are diverse and can include interactions with alicyclic amines, among others. Studies have detailed the kinetics and mechanisms of these reactions, providing insights into the reactivity and stability of these compounds under various conditions (Castro et al., 2001).
Physical Properties Analysis
The physical properties of compounds in this class, including stability and solubility, can be assessed through thermal and spectroscopic analyses. Thermal gravimetric analysis, for example, has been used to determine the stability of similar compounds across different temperature ranges, providing valuable information on their physical robustness (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different chemical reagents, electronic structure, and potential chemical transformations, are crucial for understanding the functionality and applications of these compounds. Techniques like density functional theory (DFT) calculations have been employed to optimize structural coordinates and evaluate the HOMO-LUMO energy gap, providing insights into the electronic properties and reactivity of similar molecules (Shahana & Yardily, 2020).
Aplicaciones Científicas De Investigación
Anticancer and Antituberculosis Potential : A study focused on the synthesis of piperazine derivatives related to this compound demonstrated significant in vitro anticancer and antituberculosis activities. Some derivatives showed notable activity against human breast cancer cell lines and the tuberculosis-causing bacteria M. tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antitumor Activity : Another research investigated 1,2,4-triazine derivatives bearing a piperazine amide moiety for their potential anticancer activities. These compounds, including those with 3-chlorophenyl substitutions, displayed promising antiproliferative effects against MCF-7 breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antimicrobial Activities : Piperazine-based compounds have been synthesized and evaluated for their antimicrobial properties. Some novel diphenyl piperazine-based sulfanilamides showed better inhibitory potency against bacterial strains compared to standard antimicrobial agents (Wang, Gan, Zhou, & Yan, 2011).
Enzyme Inhibitory Activity : Compounds like morpholylureas, which include a morpholino(piperazin-1-yl)methanone moiety, have been identified as potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3), an enzyme of interest in leukemia and hormone-related cancers (Flanagan et al., 2014).
Molecular Docking and Interaction Analysis : The molecular interactions of compounds with similar structures have been studied in the context of CB1 cannabinoid receptor binding, providing insights into the binding affinities and potential therapeutic applications of these compounds (Shim et al., 2002).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its potential as a drug candidate, particularly given its activity as an inhibitor of AKR1C3 . Additionally, further studies could explore its synthesis, properties, and potential applications in greater detail.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those containing a piperazine ring, are known to interact with a variety of targets, including receptors and enzymes involved in various disease states .
Mode of Action
It is known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may interact with its targets in a way that enhances its pharmacokinetic properties.
Biochemical Pathways
It is known that piperazine derivatives can be found in biologically active compounds for a variety of disease states . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the incorporation of a piperazine ring into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable ADME properties that enhance its bioavailability.
Result of Action
It is known that piperazine derivatives can be found in biologically active compounds for a variety of disease states . This suggests that the compound may have a variety of molecular and cellular effects.
Action Environment
It is known that certain conditions, such as storage in a dark place and at room temperature, can influence the stability of similar compounds .
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c22-18-2-1-3-19(16-18)23-8-10-24(11-9-23)21(26)17-4-6-20(7-5-17)30(27,28)25-12-14-29-15-13-25/h1-7,16H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTMTRFYKYSYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492930.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2492931.png)

![[1-(2-Fluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2492933.png)

![5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2492938.png)

![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492940.png)
![2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2492946.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2492947.png)
![Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate](/img/structure/B2492949.png)
![3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2492950.png)
